molecular formula C8H24Cl2O4RuS4 B3054242 Cis-ruthenium Chloride CAS No. 59091-96-2

Cis-ruthenium Chloride

Cat. No.: B3054242
CAS No.: 59091-96-2
M. Wt: 484.5 g/mol
InChI Key: UMJDEUKQHKMAOI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Chemical Reactions Analysis

Cis-ruthenium chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include phosphines, amines, and other coordinating ligands. The major products formed depend on the specific ligands and reaction conditions used.

Comparison with Similar Compounds

Cis-ruthenium chloride can be compared with other ruthenium-based compounds, such as:

This compound is unique due to its specific ligand environment and its ability to form stable complexes with a variety of ligands, making it versatile in both chemical and biological applications.

Properties

CAS No.

59091-96-2

Molecular Formula

C8H24Cl2O4RuS4

Molecular Weight

484.5 g/mol

IUPAC Name

dichlororuthenium;methylsulfinylmethane

InChI

InChI=1S/4C2H6OS.2ClH.Ru/c4*1-4(2)3;;;/h4*1-2H3;2*1H;/q;;;;;;+2/p-2

InChI Key

UMJDEUKQHKMAOI-UHFFFAOYSA-L

SMILES

CS(=O)C.CS(=O)C.CS(=O)C.CS(=O)C.[Cl-].[Cl-].[Ru+2]

Canonical SMILES

CS(=O)C.CS(=O)C.CS(=O)C.CS(=O)C.Cl[Ru]Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cis-ruthenium Chloride
Reactant of Route 2
Reactant of Route 2
Cis-ruthenium Chloride
Reactant of Route 3
Cis-ruthenium Chloride
Reactant of Route 4
Cis-ruthenium Chloride
Reactant of Route 5
Cis-ruthenium Chloride
Reactant of Route 6
Cis-ruthenium Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.